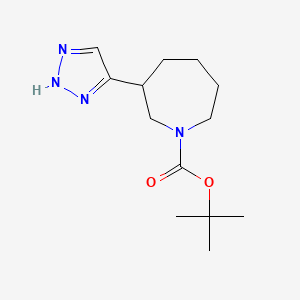

3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromomethyl compounds are generally used as building blocks in organic synthesis . They are often used in the preparation of various organic compounds, including ether ligands .

Synthesis Analysis

The synthesis of bromomethyl compounds can involve various methods. For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, a DIB/BBr3 protocol can be used for various bromination reactions, including electrophilic bromination of arenes, carbonyl C–H monobromination, bromolactonization, bromocarbocyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. They are often characterized by their melting points, boiling points, and other physicochemical properties .作用機序

Target of Action

Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of new carbon-carbon bonds, thereby affecting various biochemical pathways .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-3-fluoropyrrolidine hydrochloride would likely be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or catalysts, temperature, and pressure. In the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions are typically mild and functional group tolerant .

Safety and Hazards

将来の方向性

特性

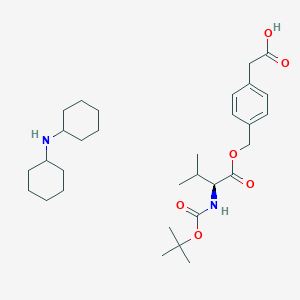

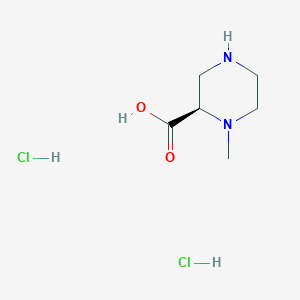

IUPAC Name |

3-(bromomethyl)-3-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrFN.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORLMZBQVLZHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CBr)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)